molecular formula C6H8F2INO B2459698 3,3-Difluoro-6-(iodomethyl)piperidin-2-one CAS No. 2169347-80-0

3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Cat. No.: B2459698
CAS No.: 2169347-80-0
M. Wt: 275.037
InChI Key: WZOPVIWORDDRKQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-6-(iodomethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F2INO It is a piperidinone derivative, characterized by the presence of fluorine and iodine atoms on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one typically involves the introduction of fluorine and iodine atoms onto a piperidinone scaffold. One common method involves the fluorination of a suitable piperidinone precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-6-(iodomethyl)piperidin-2-one can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidinone derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3,3-Difluoro-6-(iodomethyl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3-Difluoro-6-(iodomethyl)piperidin-2-one include other piperidinone derivatives with different substituents, such as:

  • 3,3-Difluoro-6-(chloromethyl)piperidin-2-one
  • 3,3-Difluoro-6-(bromomethyl)piperidin-2-one
  • 3,3-Difluoro-6-(methyl)piperidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3,3-difluoro-6-(iodomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2INO/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOPVIWORDDRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CI)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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